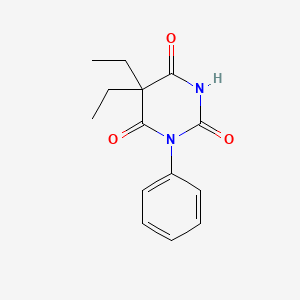
Phetharbital
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
フェタルビタールは、バルビツール酸系薬物の一種です。主に抗けいれん作用と比較的弱い鎮静作用で知られています。 フェタルビタールは、他のバルビツール酸系薬物と比べて乱用される可能性が低いため、より安全な選択肢と考えられています .
製法
合成経路と反応条件
フェタルビタールの合成は、マロン酸ジエチルを尿素とフェニルイソシアネートと反応させることで行われます。反応は通常、エタノールまたはメタノールなどの適切な溶媒の存在下、還流条件で行われます。 生成物は、その後再結晶によって精製されます .
工業的生産方法
工業的には、フェタルビタールは大型のバッチ反応器を用いて製造されています。反応条件は、高収率と高純度が得られるように最適化されています。 最終製品は、医薬品基準を満たすために、厳格な品質管理措置が行われています .
化学反応解析
反応の種類
フェタルビタールは、以下を含むいくつかの種類の化学反応を起こします。
酸化: フェタルビタールは、さまざまな代謝産物を形成するために酸化することができます。
還元: 還元反応は、フェタルビタールを対応するアルコール誘導体に転換させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物
酸化: さまざまな酸化代謝産物。
還元: アルコール誘導体。
置換: 置換されたバルビツール酸誘導体.
科学研究での応用
フェタルビタールは、科学研究において幅広い用途があります。
化学: バルビツール酸誘導体の研究のための分析化学における基準化合物として使用されます。
生物学: バルビツール酸が生物系に与える影響を調べる研究で使用されます。
医学: 抗けいれん作用のために、てんかんの治療に使用されます。
産業: 他の医薬品化合物の合成に使用されています.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phetharbital involves the reaction of diethyl malonate with urea and phenyl isocyanate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Phetharbital undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Alcohol derivatives.
Substitution: Substituted barbiturate derivatives.
科学的研究の応用
Phetharbital has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for studying barbiturate derivatives.
Biology: Employed in studies investigating the effects of barbiturates on biological systems.
Medicine: Used in the management of epilepsy due to its anticonvulsant properties.
Industry: Utilized in the synthesis of other pharmaceutical compounds.
作用機序
フェタルビタールは、γ-アミノ酪酸(GABA)受容体-イオンチャネル複合体に作用することで効果を発揮します。GABA活性化塩化物チャネルの開口頻度を高めることで、GABAの抑制効果を増強します。 これにより、神経細胞膜の過分極が起こり、神経細胞の興奮性が低下し、けいれんが抑制されます .
類似化合物との比較
類似化合物
フェノバルビタール: 抗けいれん作用が似ていますが、鎮静作用が強い別のバルビツール酸系薬物。
ペントバルビタール: 鎮静作用と催眠作用で知られ、麻酔に使用されています。
セコバルビタール: 主に短期の鎮静剤として、不眠症の治療に使用されます.
フェタルビタールの独自性
フェタルビタールは、比較的弱い鎮静作用と乱用される可能性が低いため、てんかんの治療において長期使用に適したより安全な選択肢です .
生物活性
Phetharbital, also known as N-phenylbarbital, is a short-acting barbiturate derivative that exhibits unique biological activities distinct from traditional barbiturates. Unlike many of its counterparts, this compound does not possess hypnotic properties, making it a subject of interest in various therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.
This compound has the chemical formula C14H16N2O3 and is classified as a non-hypnotic barbiturate. Its structure allows it to interact with various biological systems, influencing its pharmacological effects.
1. Pharmacological Effects
This compound has been studied for its effects on several conditions, particularly those related to liver function and neurological disorders. Notably, it has shown efficacy in managing unconjugated hyperbilirubinemia , particularly in cases of Crigler-Najjar syndrome (Type 2) where it helps reduce bilirubin levels .
Table 1: Summary of Pharmacological Effects of this compound
| Condition | Mechanism of Action | Observed Effects |
|---|---|---|
| Crigler-Najjar Syndrome Type 2 | Reduces bilirubin levels | Improvement in jaundice symptoms |
| Epileptic Disorders | Modulation of neurotransmitter activity | Decreased seizure frequency |
| Liver Dysfunction | Potential hepatoprotective effects | Improved liver enzyme levels |
The primary mechanism through which this compound exerts its effects involves modulation of neurotransmitter systems, particularly through GABAergic pathways . By enhancing GABA receptor activity, this compound can produce anxiolytic effects without significant sedation .
3. Clinical Studies and Findings
Several clinical trials have evaluated the effectiveness of this compound in treating various conditions:
- Controlled Trials : A controlled trial demonstrated that this compound was effective in patients with severe unconjugated hyperbilirubinemia, leading to significant reductions in bilirubin levels and improvement in associated symptoms .
- Case Studies : Reports from clinical observations indicate that patients receiving this compound showed marked improvement in liver function tests, suggesting its potential role as a hepatoprotective agent.
4. Safety and Side Effects
While this compound is generally well-tolerated, some side effects have been reported, including:
- Drowsiness
- Dizziness
- Gastrointestinal disturbances
Monitoring is recommended for patients with pre-existing liver conditions due to potential hepatotoxicity at high doses.
特性
CAS番号 |
357-67-5 |
|---|---|
分子式 |
C14H16N2O3 |
分子量 |
260.29 g/mol |
IUPAC名 |
5,5-diethyl-1-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-3-14(4-2)11(17)15-13(19)16(12(14)18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,15,17,19) |
InChIキー |
ILORKHQGIMGDFN-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C2=CC=CC=C2)CC |
Key on ui other cas no. |
357-67-5 |
同義語 |
5,5-diethyl-1-phenylbarbituric acid phenetharbital phetharbital |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















